1H-indazole-5-carboxylic Acid

Übersicht

Beschreibung

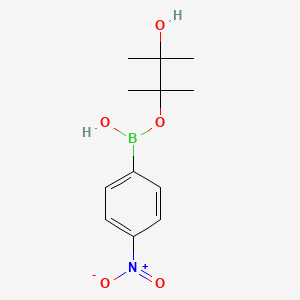

1H-indazole-5-carboxylic Acid is a chemical compound with the molecular formula C8H6N2O2 . It is an important heterocycle in drug molecules .

Synthesis Analysis

The synthesis of 1H-indazole derivatives has been achieved through various methods. One such method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane . This promotes exceptionally E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in a one-pot hydrogenation reaction .

Molecular Structure Analysis

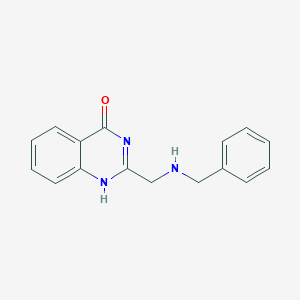

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI key for this compound is MAVGBUDLHOOROM-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reactions of this compound in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e . Neutral 3e decomposes into 1e plus a small isomerization into 2e .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.15 g/mol . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

Wissenschaftliche Forschungsanwendungen

Antispermatogenic Agent : A study by Corsi and Palazzo (1976) found that derivatives of 1H-indazole-5-carboxylic acid, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity, impacting testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Potential Anti-Arthritic Effects : Bistocchi et al. (1981) synthesized derivatives of ethyl-1H-indazole-3-carboxylate and tested them for antiarthritic effects and acute toxicity in rats. Some derivatives, particularly ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, demonstrated significant antiarthritic effects at non-toxic doses (Bistocchi et al., 1981).

Enthalpy of Formation Studies : A 2019 study by Orozco-Guareño et al. investigated the enthalpy of formation in both condensed and gas phases of this compound, among other related compounds. This study provides fundamental thermodynamic data crucial for various chemical applications (Orozco-Guareño et al., 2019).

Carbon Dioxide Sorption : Hawes et al. (2012) synthesized a porous Cu(II) coordination polymer featuring this compound. This material demonstrated selective and hysteretic sorption of CO2, indicating potential applications in gas storage and separation technologies (Hawes et al., 2012).

Crystal Structure Study : A study on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid by Hu Yong-zhou (2008) provided insights into the crystalline polymorphism of this compound, which is relevant for its stability and bioactivity (Hu Yong-zhou, 2008).

Synthesis Optimization : Rao Er-chang (2006) improved the synthesis process of 1H-indazole-3-carboxylic acid, highlighting its industrial manufacturability due to lower costs and simpler operations (Rao Er-chang, 2006).

Wirkmechanismus

Target of Action

The primary target of 1H-indazole-5-carboxylic Acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

This compound interacts with its target, the S1P1 receptor, through activation and desensitization . Activation of S1P1 maintains endothelial barrier integrity, while desensitization of S1P1 induces peripheral blood lymphopenia .

Biochemical Pathways

The compound affects the pathway involving the S1P1 receptor. The activation of this receptor maintains the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, desensitization of the S1P1 receptor leads to peripheral blood lymphopenia .

Result of Action

The activation of the S1P1 receptor by this compound helps maintain the integrity of the endothelial barrier . This can have beneficial effects in conditions where the endothelial barrier is compromised. Conversely, the desensitization of the S1P1 receptor can lead to peripheral blood lymphopenia , which may be exploited in the treatment of certain conditions like multiple sclerosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acidity or basicity of the medium, the use of protic or aprotic solvents, and electronic and steric effects can all affect the compound’s action . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .

Zukünftige Richtungen

Indazole derivatives have been used in the treatment of various diseases, including renal cell cancer, non-small cell lung cancer (NSCLC), epithelial ovarian cancer, chronic inflammation, chemotherapy-induced nausea, and vomiting . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Eigenschaften

IUPAC Name |

1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGBUDLHOOROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971556 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

561700-61-6, 61700-61-6 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-Dimethoxyphenyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722088.png)

![{3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methanamine](/img/structure/B7722098.png)

![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)

![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B7722119.png)

![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B7722137.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B7722143.png)